molecular formula C7H9Cl2N3 B13524718 Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride

Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride

Cat. No.: B13524718
M. Wt: 206.07 g/mol
InChI Key: XXPBTTLQJBGRMK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrazole moiety, with an amine group at position 6 and two hydrochloride counterions. This dihydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-4-9-10(7)5-6;;/h1-5H,8H2;2*1H

InChI Key

XXPBTTLQJBGRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Approach via Cyclization of N-Amino-2-Imino-Pyridines and β-Diketones

Methodology:

  • Starting Materials: N-Amino-2-imino-pyridines (e.g., 1a–f) and cyclic β-diketones (e.g., 5a,b).
  • Reaction Conditions: Reactions are conducted in ethanol with acetic acid (6 equivalents) under an oxygen atmosphere at 130°C for 18 hours.
  • Mechanism: The process involves nucleophilic addition of the amino group to the β-dicarbonyl compound, followed by oxidative dehydrogenation and cyclization, forming the fused heterocycle (pyrazolo[1,5-a]pyridine core).
  • Yield Data: Yields vary from 74% under oxygen atmosphere to as low as 6% under inert atmospheres, emphasizing the importance of oxygen in oxidation steps.

Reaction Scheme:

N-Amino-2-imino-pyridine + β-Diketone → Cyclization + Oxidation → Pyrazolo[1,5-a]pyridine derivative

Purification: Crystallization from ethanol or other suitable solvents yields pure compounds.

Multicomponent and Pericyclic Reactions

Multicomponent Synthesis:

  • Combines amino-pyrazoles with aldehydes or ketones to form heterocycles via Mannich-type reactions, followed by oxidation to generate the fused ring system.
  • Example: Reaction of amino-pyrazoles with 3-oxo-3-phenylpropanoates, followed by chlorination and subsequent amination, yields intermediates leading to the target compound.

Pericyclic Reactions:

  • Copper-catalyzed [4 + 2] cycloaddition reactions involving acyclic precursors can form the fused heterocyclic core in a one-pot, scalable process.

Nucleophilic Substitution and Functionalization

  • The amino group at position 6 can be introduced via nucleophilic substitution reactions on chlorinated heterocycles, such as 7-chloropyrazolo[1,5-a]pyrimidines, using ammonia or amines under reflux conditions.

Specific Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield & Purity
Solvent Ethanol, Dioxane, Dichloromethane Influences solubility and reaction rate
Temperature 60°C – 130°C Higher temperatures favor cyclization; oxygen atmosphere crucial for oxidation steps
Atmosphere Air, O₂, inert gases Oxygen enhances oxidative cyclization, increasing yields
Reagents Acetic acid, POCl₃, NH₃, amines Catalysts and nucleophiles for substitution and ring closure

Data Tables Summarizing Key Reactions

Step Reagents Conditions Yield Reference
Cyclization N-Amino-2-imino-pyridine + β-Diketone Ethanol, 130°C, O₂ atmosphere 74%
Chlorination POCl₃ Reflux, room temperature 61%
Amination Ammonia or amines Reflux in ethanol 80–94%
Oxidation Molecular oxygen 130°C, in ethanol 94%

Mechanistic Insights and Reaction Pathways

  • The synthesis hinges on oxidative cyclization, where nucleophilic attack by amino groups on carbonyl substrates forms dihydropyridine intermediates.
  • Oxidation with molecular oxygen or other oxidants then aromatizes the ring system.
  • Final amino functionalization at position 6 is achieved through nucleophilic substitution on chlorinated intermediates.

Summary of Industrial and Laboratory Protocols

  • Laboratory syntheses predominantly utilize reflux conditions with ethanol and oxygen atmospheres to maximize yield.
  • Industrial processes may employ continuous flow reactors with precise control of temperature, oxygen supply, and reagent stoichiometry to ensure reproducibility and scalability.
  • Purification typically involves recrystallization, with chromatographic techniques used for high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups .

Scientific Research Applications

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is a chemical compound with potential applications in medicinal chemistry and drug development. Its unique structure makes it a candidate for designing new therapeutic agents targeting diseases such as cancer and inflammation, and it may serve as a building block for synthesizing more complex molecules in pharmaceutical research.

General Information

  • (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride contains a pyrazolo[1,5-a]pyridine scaffold, a structure known for its diverse biological activities in medicinal chemistry.
  • The pyrazolo[1,5-a]pyridine core can interact with various protein targets, making it a promising starting point for drug discovery efforts.
  • The synthesis of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride involves several steps, and various synthetic routes have been explored to achieve high yields and purity levels.
  • Its solubility profile makes it suitable for formulation in various drug delivery systems.

Potential for Enzyme and Receptor Inhibition

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride exhibits notable biological activity and has been studied for their potential as inhibitors of various enzymes and receptors. Derivatives of pyrazolo[1,5-a]pyridine have demonstrated promise as anti-inflammatory and anticancer agents.

Interaction Studies

Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. The binding affinity and specificity towards these targets are areas of active investigation, providing insights into how modifications to its structure could enhance efficacy or reduce side effects in therapeutic contexts.

Analogues as Anti-Mycobacterial Agents

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .

AXL and c-MET Kinase Inhibitors

Pyrazolo[1,5-a]pyridine derivatives are also used as AXL and c-MET kinase inhibitors . Inappropriately high protein kinase activity has been implicated in many diseases, and selective inhibition of the kinase would be expected to have a beneficial effect . Tyrosine kinase AXL belongs to a family of tyrosine receptors that includes Tyro3 (Sky) and Mer (Tyro12) .

TRK Inhibitors

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The position of functional groups on the pyrazolo[1,5-a]pyridine/pyrimidine scaffold significantly influences bioactivity and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride Amine at position 6, dihydrochloride C₇H₁₀Cl₂N₄ Enhanced solubility, kinase inhibition
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride Amine at position 3, dihydrochloride C₇H₁₀Cl₂N₄ Structural isomer; divergent bioactivity
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine HCl Cyclopropyl at 2, pyrimidine core, amine at 6 C₉H₁₁ClN₄ Kinase inhibition, agrochemical potential
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine Chloro at 6, amine at 3 C₆H₅ClN₄ Precursor for synthesis; lipophilicity
6-(Aminomethyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride Aminomethyl at 6, methyl at 5/7, 2-one group C₉H₁₄Cl₂N₄O Drug development (reagent)
Key Observations:
  • Amine Position : Shifting the amine from position 6 to 3 (e.g., pyridin-3-amine vs. pyridin-6-amine) alters binding affinity in kinase inhibitors .
  • Heterocycle Core : Pyrimidine-based analogs (e.g., 2-cyclopropylpyrazolo-pyrimidine) exhibit stronger agrochemical activity compared to pyridine derivatives, likely due to enhanced stability and electron-withdrawing effects .
  • Substituent Effects : Chlorine (e.g., 6-chloropyrazolo-pyrimidin-3-amine) increases lipophilicity, improving membrane permeability , while methyl groups (e.g., 5,7-dimethyl derivatives) may enhance metabolic stability .

Anticancer Activity

Agrochemical Uses

Ethylsulfonyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., 5-(3-ethylsulfonylpyridin-2-yl) derivatives) are patented as pesticides and insecticides, leveraging sulfonyl groups for target specificity and environmental stability .

Kinase Inhibition

4-Cyano and 4-aminomethyl pyrazolo[1,5-a]pyridine derivatives act as cyclin-dependent kinase (CDK) inhibitors, with substituent positioning critical for ATP-binding site interaction .

Biological Activity

Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride is part of a well-studied class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique pyrazolo[1,5-a]pyridine scaffold, which has been associated with various therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₉Cl₂N₃, with a molecular weight of 202.07 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structural features contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₉Cl₂N₃
Molecular Weight202.07 g/mol
SolubilityHigh (due to dihydrochloride form)

Antimicrobial Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, certain pyrazolo derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise in treating Mycobacterium tuberculosis (M.tb) infections .

Anticancer Potential

Numerous studies have explored the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. These compounds have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, pyrazolo derivatives have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, research has identified its potential as a selective inhibitor of CK2 kinase . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in substituents on the pyrazolo ring can significantly influence its pharmacological properties.

Compound Structural Features Biological Activity
Pyrazolo[1,5-a]pyrimidineFused pyrimidine instead of pyridineKnown for anti-inflammatory properties
4-(Pyrazol-1-yl)pyridineSubstituted at different positionsVaried activity against cancer cell lines
This compoundUnique arrangement of functional groupsPotential interactions with disease pathways

Case Studies

  • Inhibition of Mycobacterial Growth : A study investigated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives against M.tb. The most effective compounds exhibited significant inhibition of bacterial growth in vitro and demonstrated low toxicity in vivo models .
  • Anticancer Activity : In another study focusing on the anticancer properties of pyrazolo derivatives, several compounds were identified as potent inhibitors of CDK activity, leading to reduced viability in various cancer cell lines .
  • Selective Kinase Inhibition : Research on CK2 inhibitors derived from the pyrazolo scaffold revealed that specific modifications could enhance selectivity and potency against this target kinase .

Q & A

Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride, and how can purity be optimized?

The compound is typically synthesized via cyclization reactions involving heterocyclic amines and dicarbonyl precursors. For example, Abdelhamid (2009) demonstrated the use of 5-benzofuran-2-yl-3-hydroxypropenone with diazonium salts to form pyrazolo[1,5-a]pyrimidine derivatives . To optimize purity, employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and verify via HPLC (≥98% purity). Recrystallization from ethanol or DMF-water mixtures is recommended for crystalline products .

Q. What spectroscopic techniques are essential for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and amine groups (δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Confirm NH/amine stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 366.35 for C18H15FN6O2) should align with theoretical values .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 59.01%, N: 22.94% for a derivative) .

Q. What safety protocols are required for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators for particulates, and chemical-resistant suits (e.g., Tyvek) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥15 minutes .
  • Storage : Keep in airtight containers at 2–8°C to maintain stability .

Advanced Research Questions

Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis be resolved?

Regioselectivity challenges arise during cyclization of polyfluoroalkyl hydrazones. Elkina et al. (2019) achieved selectivity by modifying reaction conditions:

  • Temperature : Heating at 80–100°C promotes formation of the desired 6-amine isomer .
  • Catalysts : Use p-toluenesulfonic acid (pTSA) to direct cyclization toward the pyridin-6-amine scaffold .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor regioselective pathways . Monitor intermediates via TLC and isolate byproducts (e.g., 7-hydroxy derivatives) for structural analysis .

Q. How should contradictory spectral data (e.g., NMR shifts) be interpreted?

Discrepancies may arise from tautomerism or solvent effects. For example:

  • Tautomeric Forms : Pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering NMR peaks. Use DMSO-d6 to stabilize enolic forms and observe distinct NH signals .
  • Solvent Artifacts : Deuterated chloroform may suppress amine proton exchange, simplifying splitting patterns . Cross-validate with X-ray crystallography or computational modeling (e.g., DFT) to resolve ambiguities .

Q. What methodologies address stability challenges in biological assays?

  • pH-Dependent Stability : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Degradation products can be identified via LC-MS .
  • Light Sensitivity : Store solutions in amber vials; monitor photodegradation using UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C) .

Q. How can in vitro-in vivo efficacy discrepancies be analyzed?

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., CYP450-mediated oxidation) .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% may limit bioavailability) .
  • Pharmacokinetic Modeling : Compare AUC (area under the curve) values from rodent studies to adjust dosing regimens .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on carcinogenic potential?

While Indagoo’s SDS (2021) classifies the compound as non-carcinogenic, IARC lists analogs (e.g., pyrazolo[1,5-a]pyrimidines) as potential mutagens . Resolve this by:

  • Ames Test : Assess mutagenicity in S. typhimurium strains TA98/TA100 .
  • Comet Assay : Detect DNA damage in human keratinocytes .
  • Structural Alerts : Use QSAR models to predict toxicity based on substituents (e.g., chloro groups increase risk) .

Methodological Tables

Q. Table 1: Analytical Data for Pyrazolo[1,5-a]pyridin-6-amine Derivatives

CompoundYield (%)Melting Point (°C)Molecular FormulaC (%) Calc/FoundN (%) Calc/Found
C18H15FN6O2 62266–268C18H15FN6O259.01/58.6922.94/22.73
C21H16ClN7 67233–235C21H16ClN762.77/62.4024.40/24.10

Q. Table 2: Safety and Stability Parameters

ParameterValue/RecommendationReference
Acute Oral Toxicity (LD50)>2000 mg/kg (rat)
OEL (Occupational Exposure)0.1 mg/m³ (8-hour TWA)
Decomposition Temperature>200°C (TGA)

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